
Myelin peptide amide-16
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Description
Myelin peptide amide-16, also known as this compound, is a useful research compound. Its molecular formula is C77H131N27O23 and its molecular weight is 1803 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Step 1: N-Alkylation
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Reaction : Benzyl bromide reacts with 2-methyl pyrrolecarboxylate in the presence of NaH.
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Product : N-Benzylpyrrole intermediate (16a ).
Step 2: Ester Hydrolysis
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Conditions : KOH (30% aqueous solution) in MeOH–H₂O.
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Product : Carboxylic acid derivative (16b ) in 80% yield.
Step 3: Amide Coupling
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Reagents : DCC/DMAP-mediated coupling with N-Boc-ethylenediamine.
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Product : Pyrrole carboxamide (16c ).
Step 4: Boc Deprotection
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Conditions : Trifluoroacetic acid (TFA).
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Product : Free amine intermediate.
Step 5: Guanylation Reaction
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Reagents : N-Iodosuccinimide (NIS) and di-Boc-thiourea.
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Product : Di-Boc-guanidino derivative (16d ).
Step 6: Boc Cleavage
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Conditions : Acidic cleavage (e.g., HCl/dioxane).
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Final Product : Myelin peptide amide-16 (16 ).
Analytical Characterization of Key Intermediate 16b
Data from NMR and mass spectrometry ( ):
Parameter | Value |
---|---|
1H NMR (CDCl₃) | δ 7.24–7.33 (m, 3H, Ph), 7.14 (dd, J = 3.8, 2.0 Hz), 6.93 (t, J = 2.0 Hz) |
ESI-MS | m/z 240 [M + K]⁺, 224 [M + Na]⁺, 202 [M + H]⁺ |
RP-HPLC Retention | t_R = 16.2 min (gradient: 5% → 100% acetonitrile over 30 min) |
Functional Relevance in Myelin Biology
While 16 itself is not directly discussed in immunological studies, related myelin basic protein (MBP) peptides exhibit critical interactions:
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Ca²⁺-Calmodulin Binding : MBP-derived α-helical peptides (e.g., α1: A22–K56) bind Ca²⁺-calmodulin, influencing cytoskeletal dynamics ( ).
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Proteasomal Degradation : Ubiquitin-independent hydrolysis of MBP by immunoproteasomes generates autoreactive peptides linked to neurodegenerative autoimmunity ( ).
Comparison with Analogous Synthetic Strategies
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Use of N-iodosuccinimide for guanylation.
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A unique benzyl-pyrrole scaffold optimized for molecular recognition.
Structural and Mechanistic Insights
Homodimerization motifs (e.g., Ig4–Ig5 domains in myelin-associated glycoprotein) highlight the importance of post-translational modifications (e.g., N-glycosylation) in stabilizing functional conformations ( ). While not directly observed for 16 , these principles inform design strategies for myelin-targeting therapeutics.
This synthesis and functional data underscore the chemical complexity of myelin-related peptides and their potential applications in modulating autoimmune responses.
Properties
CAS No. |
141311-87-7 |
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Molecular Formula |
C77H131N27O23 |
Molecular Weight |
1803 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C77H131N27O23/c1-38(2)33-52(69(121)92-42(6)63(115)101-54(35-105)71(123)90-39(3)60(82)112)99-70(122)53(34-44-20-22-45(109)23-21-44)100-65(117)47(16-9-11-29-79)96-72(124)55(36-106)102-66(118)48(17-12-30-87-76(83)84)95-68(120)50(25-27-59(81)111)97-73(125)56(37-107)103-74(126)57-19-14-32-104(57)75(127)51(18-13-31-88-77(85)86)98-64(116)46(15-8-10-28-78)94-67(119)49(24-26-58(80)110)93-62(114)41(5)91-61(113)40(4)89-43(7)108/h20-23,38-42,46-57,105-107,109H,8-19,24-37,78-79H2,1-7H3,(H2,80,110)(H2,81,111)(H2,82,112)(H,89,108)(H,90,123)(H,91,113)(H,92,121)(H,93,114)(H,94,119)(H,95,120)(H,96,124)(H,97,125)(H,98,116)(H,99,122)(H,100,117)(H,101,115)(H,102,118)(H,103,126)(H4,83,84,87)(H4,85,86,88)/t39-,40-,41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
InChI Key |
UFMBFIIJKCBBHN-MEKJRKEKSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Key on ui other cas no. |
141311-87-7 |
sequence |
AAQKRPSQRSKYLASA |
Synonyms |
MPA-16 myelin peptide amide-16 |
Origin of Product |
United States |
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